3-(1-Vinylhexyl)dihydrofuran-2,5-dione

Description

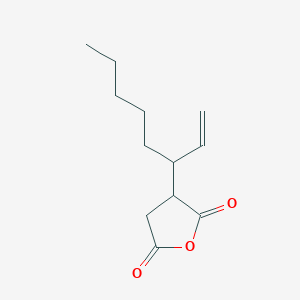

3-(1-Vinylhexyl)dihydrofuran-2,5-dione (CAS: 101012-83-3) is a bicyclic organic compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. Its structure consists of a dihydrofuran-2,5-dione core substituted at the 3-position with a 1-vinylhexyl group (Fig. 1). Key physical properties include a density of 1.054 g/cm³, a boiling point of 327.3°C, and a flash point of 146.5°C . While its exact biological or pharmacological activities remain uncharacterized in the available literature, structural analogs of dihydrofuran-2,5-dione derivatives exhibit diverse applications, ranging from antidiabetic agents to anti-inflammatory compounds, as discussed below.

Properties

IUPAC Name |

3-oct-1-en-3-yloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-3-5-6-7-9(4-2)10-8-11(13)15-12(10)14/h4,9-10H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNKSPIWLXKJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275798 | |

| Record name | 3-(1-Ethenylhexyl)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-83-3 | |

| Record name | 3-(1-Ethenylhexyl)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Vinylhexylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Ethenylhexyl)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-vinylhexyl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-VINYLHEXYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498557439I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Vinylhexyl)dihydrofuran-2,5-dione typically involves the reaction of dihydrofuran-2,5-dione with 1-vinylhexyl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Vinylhexyl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium or platinum catalyst.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amine or thiol-substituted products.

Scientific Research Applications

3-(1-Vinylhexyl)dihydrofuran-2,5-dione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of polymers and copolymers with specific properties.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-(1-Vinylhexyl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in various chemical reactions, forming covalent bonds with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Podophyllotoxin-Derived PPARγ Agonists (Compounds 3a and 3f)

- Structure : These derivatives retain the dihydrofuran-2,5-dione core but feature a 3,4,5-trimethoxyphenyl group at the 3-position and styryl substituents (e.g., trifluoromethylstyryl in 3a, acetylstyryl in 3f) at the 4-position .

- Activity :

- PPARγ Partial Agonism : Compounds 3a and 3f exhibit partial agonism for PPARγ, a nuclear receptor critical for insulin sensitization. Their EC₅₀ values are higher than the full agonist pioglitazone, suggesting weaker receptor activation .

- Antidiabetic Effects : In HFD-STZ diabetic rats, both compounds reduced hyperglycemia and improved insulin sensitivity at 15 mg/kg/day without causing significant weight gain—a common side effect of thiazolidinediones (TZDs) .

- Toxicity : Lower cytotoxicity in HepG2 cells compared to pioglitazone .

- Key Difference : The vinylhexyl substituent in the target compound lacks the electron-withdrawing groups (e.g., trifluoromethyl) present in 3a, which may reduce PPARγ binding affinity.

Anti-Inflammatory Furan-2,5-dione Derivative (BPD)

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Antiviral Diketopiperazine Derivatives

- Structure : Piperazine-2,5-diones with benzylidene and isobutylidene substituents (e.g., compounds 3, 6, 7 in ) .

- Activity: Anti-H1N1: Compound 7 (albonoursin) showed potent activity (IC₅₀ = 6.8 μM) .

- Key Difference : The nitrogen atoms in diketopiperazines enable hydrogen bonding, absent in the oxygen-based dihydrofuran-2,5-dione core, which may influence target specificity.

Comparative Data Table

Key Structural Determinants of Activity

- Electron-Withdrawing Groups : The trifluoromethyl group in 3a enhances PPARγ binding via dipole interactions, absent in the target compound’s alkyl chain .

- Aromatic vs. Aliphatic Substituents : Aromatic rings (e.g., in BPD) favor π-π stacking with enzyme active sites, while alkyl chains (e.g., vinylhexyl) may improve lipid solubility .

Biological Activity

3-(1-Vinylhexyl)dihydrofuran-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C11H16O3

- IUPAC Name : 3-(1-Vinylhexyl)-2,5-dihydrofuran-2,5-dione

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to receptors that regulate cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Analgesic Activity

In pharmacological studies, derivatives of dihydrofuran compounds have shown analgesic properties. For instance, related compounds were tested using the hot plate and writhing tests in rodents. The results indicated that these compounds possess analgesic activity comparable to standard analgesics like acetylsalicylic acid and morphine, suggesting a potential for pain management applications.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The study concluded that further investigation into the mechanism of action could provide insights into its potential as an antimicrobial agent.

Study 2: Pain Management

In another investigation focusing on pain management, researchers administered various derivatives of dihydrofuran compounds in animal models. The most active derivative exhibited an ED50 value lower than that of morphine in several pain models. This suggests that this compound or its derivatives may serve as effective analgesics.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Vinylhexyl)dihydrofuran-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of dihydrofuran-2,5-dione derivatives often involves cyclization of precursor molecules or functionalization of existing furan scaffolds. For example, analogous compounds like 3,5-diphenylfuran-2(5H)-one are synthesized via cyclization under acidic or thermal conditions . To optimize yield, factors such as solvent polarity, temperature, and catalyst type (e.g., Lewis acids) should be systematically tested using a fractional factorial design . Preliminary data from similar compounds suggest yields can vary by >30% depending on steric hindrance from substituents like the vinylhexyl group .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the vinylhexyl substituent’s regiochemistry and dihydrofuran ring conformation . X-ray crystallography, as demonstrated for 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, provides definitive structural validation, particularly for analyzing non-covalent interactions (e.g., C–H⋯H or Br⋯Br contacts) that influence packing . Mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups like the diketone moiety .

Q. How can researchers mitigate side reactions during the functionalization of the dihydrofuran-2,5-dione core?

- Methodological Answer : Side reactions, such as over-oxidation or ring-opening, can be minimized by controlling stoichiometry and reaction time. For instance, selective bromination of dihydrofuran derivatives requires precise temperature modulation (e.g., 0–5°C) and slow reagent addition . Computational pre-screening of reaction pathways (e.g., using density functional theory) helps identify thermodynamic bottlenecks, as highlighted in ICReDD’s reaction design framework .

Advanced Research Questions

Q. How can multi-factor experimental designs optimize the enantioselective synthesis of this compound?

- Methodological Answer : Orthogonal arrays or Taguchi methods are effective for optimizing enantioselectivity in asymmetric catalysis. For example, varying chiral ligands, solvent systems, and pressure in a 3⁴ factorial design can isolate key variables affecting stereochemical outcomes . Response surface methodology (RSM) further refines optimal conditions, as demonstrated in similar furan derivative syntheses .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT or ab initio methods) can model transition states and activation energies for reactions like Diels-Alder cycloadditions or nucleophilic substitutions. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize viable pathways . Molecular dynamics simulations also predict solvent effects and steric interactions, critical for designing vinylhexyl-substituted derivatives .

Q. How should researchers resolve contradictions between experimental and computational data for this compound’s reaction mechanisms?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent exclusion or simplified transition states). Validate computational results by comparing kinetic isotope effects (KIEs) or intermediate trapping experiments. For example, conflicting data in manganese(III)-mediated oxidations of dihydrofurans were resolved by isolating radical intermediates . Bayesian statistical analysis can quantify uncertainty in computational predictions .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, while centrifugal partition chromatography (CPC) minimizes degradation of labile diketone groups . Membrane-based separations, such as nanofiltration, are scalable for isolating hydrophobic derivatives like vinylhexyl-substituted compounds .

Methodological Framework for Data Management

Q. How can chemical software enhance reproducibility in studies involving this compound?

- Methodological Answer : Platforms like Schrödinger Suite or Gaussian enable reproducible computational workflows by standardizing input parameters and automating result logging . For experimental data, electronic lab notebooks (ELNs) with version control (e.g., LabArchives) ensure traceability. PubChem’s open-data repositories provide benchmarks for spectral and crystallographic comparisons .

Tables for Key Data

Table 1 : Comparison of Synthetic Methods for Dihydrofuran-2,5-dione Derivatives

| Method | Yield Range | Key Variables | Reference |

|---|---|---|---|

| Cyclization | 45–78% | Solvent (THF vs. DCM), 80–120°C | |

| Asymmetric Catalysis | 60–92% | Chiral ligand, -20°C to 25°C | |

| Bromination | 30–65% | NBS, 0–5°C, dark conditions |

Table 2 : Computational vs. Experimental Activation Energies (kcal/mol)

| Reaction Type | DFT Calculation | Experimental Value | Discrepancy |

|---|---|---|---|

| Diels-Alder Cycloaddition | 18.3 | 20.1 | +1.8 |

| Nucleophilic Substitution | 12.7 | 11.9 | -0.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.